molecular formula C9H15ClN2 B13096466 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride

Katalognummer: B13096466
Molekulargewicht: 186.68 g/mol
InChI-Schlüssel: KVYYZQCYTPFVPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H15ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride typically involves the reaction of 3-methylpyridine with a suitable amine precursor under controlled conditions. One common method involves the alkylation of 3-methylpyridine with a halogenated propylamine, followed by the addition of hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as:

    Reaction Setup: Mixing 3-methylpyridine with a halogenated propylamine in a solvent.

    Reaction Conditions: Maintaining the reaction at a specific temperature and pressure to ensure optimal yield.

    Purification: Using techniques such as crystallization or distillation to purify the product.

    Formation of Hydrochloride Salt: Adding hydrochloric acid to convert the amine to its hydrochloride form.

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced amines or other derivatives.

    Substitution: Substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of various chemical products and intermediates.

Wirkmechanismus

The mechanism of action of 3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3-Methylpyridin-2-yl)propan-2-amine: A similar compound with a slightly different structure.

    2-Methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another related compound with different substituents.

Uniqueness

3-(3-Methylpyridin-2-yl)propan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15ClN2

Molekulargewicht

186.68 g/mol

IUPAC-Name

3-(3-methylpyridin-2-yl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H14N2.ClH/c1-8-4-3-7-11-9(8)5-2-6-10;/h3-4,7H,2,5-6,10H2,1H3;1H

InChI-Schlüssel

KVYYZQCYTPFVPY-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=CC=C1)CCCN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.